Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate
CAS No.: 1424941-21-8
Cat. No.: VC3113414
Molecular Formula: C12H12Cl2O3
Molecular Weight: 275.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1424941-21-8 |
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Molecular Formula | C12H12Cl2O3 |
Molecular Weight | 275.12 g/mol |
IUPAC Name | ethyl 2-[(3,4-dichlorophenyl)methyl]-3-oxopropanoate |
Standard InChI | InChI=1S/C12H12Cl2O3/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-4,6-7,9H,2,5H2,1H3 |
Standard InChI Key | RUJWFRYEVOTNCD-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)C=O |
Canonical SMILES | CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)C=O |
Introduction
Structural Characteristics and Chemical Properties
Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate (CAS: 1424941-21-8) is an organic molecule with the molecular formula C₁₂H₁₂Cl₂O₃ and a molecular weight of 275.12 g/mol . The compound features a central beta-keto ester functionality with a 3,4-dichlorobenzyl group attached at the alpha position.
Structural Elements
The structure of Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate consists of several key functional groups:
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A carbonyl group (C=O) at the 3-position
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An ethyl ester group (COOC₂H₅)
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A 3,4-dichlorobenzyl substituent at the 2-position
This arrangement creates a molecule with both electrophilic and nucleophilic sites, contributing to its chemical reactivity profile.
Physical and Chemical Properties
The physical and chemical properties of Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate can be inferred from structurally similar compounds:
Synthesis Methods
The synthesis of Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate can be approached through several methods, drawing from established procedures for related compounds.
Benzylation of Beta-Keto Esters
One common method involves the benzylation of ethyl acetoacetate with 3,4-dichlorobenzyl bromide:
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Base-mediated alkylation using ethyl acetoacetate and 3,4-dichlorobenzyl bromide
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Reaction typically performed in the presence of a base such as sodium ethoxide or potassium carbonate
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Reflux conditions in suitable solvents like THF or acetonitrile
This approach is analogous to the synthesis described for similar benzylated beta-keto esters, which yielded products with yields between 8% and 97% .
Alternative Synthetic Routes
Additional synthetic pathways may include:
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Grignard reaction approach:
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Acylation route:
Chemical Reactivity
The presence of multiple functional groups makes Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate versatile in various chemical transformations.
Common Reaction Types
The compound can participate in several reaction types:
Reaction Type | Reactive Site | Potential Products |
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Reduction | Carbonyl group | Alcohols and reduced derivatives |
Hydrolysis | Ester group | Corresponding carboxylic acids |
Cyclization | Multiple sites | Heterocyclic compounds |
Condensation | Carbonyl and alpha-carbon | Complex molecular scaffolds |
Key Transformations
The beta-keto ester functionality makes this compound particularly useful as a building block in the synthesis of more complex molecules:
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Cyclization reactions with various dinucleophiles can lead to heterocyclic systems
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The compound can undergo condensation reactions with amines, hydrazines, or hydroxylamine to form various nitrogen-containing derivatives
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The alpha-position allows for further functionalization through alkylation or aldol-type reactions
Applications in Organic Synthesis
Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate serves as an important intermediate in the preparation of various biologically active compounds.
As a Building Block
The compound functions as a valuable precursor in the synthesis of:
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Triazolopyrimidinone derivatives, which have been investigated for their biological activities
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Various heterocyclic systems with potential pharmacological properties
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Advanced medicinal chemistry scaffolds targeting specific biological pathways
Synthetic Utility
The synthetic versatility of Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate is demonstrated in its ability to undergo cyclization reactions. For example, similar benzylated beta-keto esters have been used in the synthesis of triazolopyrimidinone derivatives through cyclization with 3,5-diaminotriazole under various conditions .
Comparison with Structurally Related Compounds
Understanding Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate in relation to similar compounds provides valuable insights into its properties and potential applications.
Structural Analogues
Several structurally related compounds have been studied more extensively:
Reactivity Comparisons
The positioning of the dichlorobenzyl group at the alpha-carbon (position 2) in Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate, as opposed to the direct attachment of a dichlorophenyl group to the carbonyl in similar compounds, affects its reactivity profile:
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The additional methylene (CH₂) spacer in the benzyl group provides greater conformational flexibility
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The alpha-substitution pattern influences the acidity of the remaining alpha-hydrogen
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The reactivity at the carbonyl carbon may be sterically different from compounds with directly attached aryl groups
Analytical Characterization
Spectroscopic Properties
For identification and purity assessment, Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate would typically be characterized using various analytical techniques:
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¹H-NMR spectroscopy would show characteristic signals for:
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Ethyl ester group (triplet and quartet)
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Benzylic methylene protons
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Aromatic protons with splitting patterns characteristic of 3,4-disubstitution
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¹³C-NMR would reveal carbonyl carbons (ketone and ester), aromatic carbons, and aliphatic carbons
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IR spectroscopy would show strong absorption bands for:
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C=O stretching of both ketone and ester groups
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C-Cl stretching vibrations
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Aromatic C=C stretching
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Current Research and Future Perspectives
Current research involving beta-keto esters with halogenated benzyl substituents like Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate focuses on several areas:
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Development of new synthetic methodologies for more efficient preparation
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Exploration of novel heterocyclic systems derived from these building blocks
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Investigation of potential biological activities, particularly in medicinal chemistry applications
Future research directions may include:
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Exploring green chemistry approaches for synthesis
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Computational studies to predict reactivity and biological interactions
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Development of structure-activity relationships for optimized derivatives
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